molecular formula C20H23N5OS B12141966 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide

2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide

Cat. No.: B12141966
M. Wt: 381.5 g/mol
InChI Key: UFOLUHLNRCGELR-UHFFFAOYSA-N
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Description

2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the cyclohexyl group: This step may involve the use of cyclohexylamine in a substitution reaction.

    Attachment of the naphthylacetamide moiety: This can be done through an acylation reaction using naphthylacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other suitable reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Cyclohexyl derivatives: Compounds containing the cyclohexyl group may exhibit similar chemical properties.

    Naphthylacetamide derivatives: These compounds share the naphthylacetamide moiety and may have similar applications.

Uniqueness

2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H23N5OS/c21-25-19(15-8-2-1-3-9-15)23-24-20(25)27-13-18(26)22-17-12-6-10-14-7-4-5-11-16(14)17/h4-7,10-12,15H,1-3,8-9,13,21H2,(H,22,26)

InChI Key

UFOLUHLNRCGELR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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